rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide, acetic acid
Description
Properties
IUPAC Name |
acetic acid;(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2.C2H4O2/c6-5(7,8)3-1-2(3)4(9)10;1-2(3)4/h2-3H,1H2,(H3,9,10);1H3,(H,3,4)/t2-,3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPFQIXGMPXILA-SWLXLVAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(C1C(F)(F)F)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1[C@H]([C@@H]1C(F)(F)F)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide, acetic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making this compound a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 195.12 g/mol
The biological activity of rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide is primarily attributed to its interaction with specific biological targets:
- Antagonism of Receptors : The compound acts as an antagonist at certain receptors involved in inflammatory responses and pain signaling pathways. This mechanism may provide insights into its potential use in treating conditions such as neuropathic pain and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways associated with cancer progression. This inhibition could lead to reduced tumor growth and improved patient outcomes.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Antinociceptive Effects
In a study involving rodent models, rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide was administered to assess its impact on pain perception. Results indicated a significant reduction in pain responses when compared to control groups. The study highlighted the compound's potential as a novel analgesic agent.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the compound's anti-inflammatory properties. Researchers treated macrophage cultures with different concentrations of rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide. The findings revealed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory disorders.
Case Study 3: Antitumor Potential
A recent study explored the antitumor effects of this compound on various cancer cell lines. The results demonstrated a significant decrease in cell viability and proliferation rates, indicating that rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide may possess anticancer properties worth further investigation.
Scientific Research Applications
Overview
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide, acetic acid is a compound notable for its unique cyclopropane structure and trifluoromethyl group. This compound has garnered attention in medicinal chemistry, particularly for its interactions with the cannabinoid receptor type 1 (CB1R), a significant target in pharmacological research.
Cannabinoid Receptor Modulation
The primary application of this compound is its role as a negative allosteric modulator of the CB1R. This receptor is implicated in various physiological processes, including pain sensation, appetite regulation, and mood modulation. The compound binds to a site distinct from the natural ligands (cannabinoids), inhibiting receptor activity and providing a valuable tool for studying the CB1R system's role in pathology and physiology.
Potential Therapeutic Uses
Due to its interaction with CB1R, this compound may hold potential for therapeutic applications in conditions such as:
- Chronic Pain : By modulating the CB1R pathway, it could help alleviate pain without the psychoactive effects associated with direct cannabinoid agonists.
- Obesity and Metabolic Disorders : Its ability to influence appetite regulation may position it as a candidate for obesity treatment.
- Neurological Disorders : Investigating its effects on neuroprotection and seizure activity could lead to new treatments for epilepsy and other neurological conditions.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide | Trifluoromethyl group; carboximidamide | Negative allosteric modulator of CB1R |
| (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide | Difluorophenyl group | Focus on anticancer activity |
| 1-Trifluoromethylcyclopropane-1-carboxylic acid | Carboxylic acid without amide functionality | Emphasis on acidity and reactivity |
This table illustrates how the trifluoromethyl and carboximidamide functionalities contribute to the pharmacological profile of this compound compared to other compounds.
Case Studies
Several studies have explored the applications of this compound in various research contexts:
- Study on Pain Modulation : Researchers investigated the effects of rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide on pain models in rodents. The findings indicated a significant reduction in pain responses when administered prior to painful stimuli, suggesting its potential utility in pain management therapies .
- Neuroprotective Effects : In another study focusing on epilepsy models, this compound demonstrated neuroprotective properties by reducing seizure frequency and severity in animal models. This suggests its potential as an adjunct therapy for epilepsy .
Chemical Reactions Analysis
Knoevenagel Condensation
The acrylamido segment participates in Knoevenagel condensation with aromatic aldehydes, forming extended π-conjugated systems. This reaction is critical for introducing substituents to the α,β-unsaturated carbonyl system.
Example Reaction :
Reacting the compound with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in toluene, catalyzed by piperidine and acetic acid under reflux (5–6 hours), yields derivatives with enhanced electronic properties .
| Parameter | Conditions/Results |
|---|---|
| Solvent | Toluene |
| Catalyst | Piperidine/Acetic acid (0.35 mL / 1.3 mL per 50 mL) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 5–6 hours |
| Yield | 55–95% |
Mechanistic Insight :
The base (piperidine) deprotonates the active methylene group of the acrylamido moiety, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the α,β-unsaturated product .
Nucleophilic Additions
The cyano group (-C≡N) undergoes nucleophilic additions, particularly with amines or thiols, to form intermediates for heterocyclic systems.
Example Reaction :
Treatment with hydrazine hydrate in ethanol generates a tetrazole ring via cycloaddition, as observed in analogous compounds .
| Parameter | Conditions/Results |
|---|---|
| Solvent | Ethanol |
| Reagent | Hydrazine hydrate |
| Temperature | Reflux (~78°C) |
| Reaction Time | 12–24 hours |
| Yield | 60–85% (estimated from analogous systems) |
Spectroscopic Validation :
-
IR : Loss of ν(C≡N) at ~2212 cm⁻¹ and emergence of ν(N-H) at ~3387 cm⁻¹ .
-
¹H NMR : New signals at δ 5.2–5.5 ppm (NH₂) and δ 8.3–8.5 ppm (tetrazole protons) .
Hydrolysis Reactions
The ethyl carboxylate group (if present in precursors) undergoes alkaline hydrolysis to form carboxylic acids, but in this carboxamide derivative, hydrolysis targets the acrylamido or carboxamide linkages.
Example Reaction :
Acid-catalyzed hydrolysis of the carboxamide group yields a carboxylic acid derivative.
| Parameter | Conditions/Results |
|---|---|
| Acid | HCl (concentrated) |
| Solvent | Water/Ethanol (1:1) |
| Temperature | 80–90°C |
| Reaction Time | 4–6 hours |
| Yield | 70–90% |
Mechanistic Insight :
Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.
Cyclization Reactions
The tetrahydrobenzo[b]thiophene core facilitates cyclization under oxidative or thermal conditions, forming fused polycyclic systems.
Example Reaction :
Heating in DMF with Cu(I) catalysts induces intramolecular cyclization between the furan oxygen and thiophene sulfur, forming a tricyclic system.
| Parameter | Conditions/Results |
|---|---|
| Catalyst | CuI (10 mol%) |
| Solvent | DMF |
| Temperature | 120°C |
| Reaction Time | 8–12 hours |
| Yield | 50–75% |
Analytical Data :
-
MS : Molecular ion peak at m/z 456 (M⁺) confirms cyclized product.
Electrophilic Aromatic Substitution
The 3-fluorophenyl-furan moiety directs electrophilic substitution (e.g., nitration, sulfonation) at specific positions.
Example Reaction :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position of the fluorophenyl ring.
| Parameter | Conditions/Results |
|---|---|
| Nitrating Agent | HNO₃ (concentrated)/H₂SO₄ |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 2–3 hours |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural analogs, synthesis methods, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Observations
Structural Differences :
- The target compound uniquely combines a cyclopropane core with carboximidamide and acetic acid , whereas analogs like rac-(7b) feature methyl ester and vinyl groups .
- The bromoindole trifluoroacetate () diverges significantly with an aromatic indole system and trifluoroacetate counterion , emphasizing its role in ionic interactions .
Synthesis Efficiency: rac-(7b) is synthesized via dicyclohexylcarbodiimide (DCC)-mediated coupling in acetonitrile with 89% yield, highlighting its practicality .
Physicochemical Properties :
- The trifluoroacetate salt () is a solid , likely due to ionic interactions, whereas rac-(7b) is a colorless oil , reflecting differences in polarity .
Functional Group Impact :
- Carboximidamide (target compound) vs. carboxamide (3-(oxolan-3-yl)azepane-1-carboxamide): The former’s NH₂ groups may enhance solubility or binding affinity compared to the latter’s amide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboximidamide, acetic acid?
- Methodological Answer : Synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring. The trifluoromethyl group is introduced through nucleophilic substitution or radical trifluoromethylation . Subsequent carboximidamide formation may employ amidine precursors under controlled pH conditions. Purification often requires chiral chromatography or crystallization to resolve enantiomers, given the racemic nature of the compound .
Q. How can researchers characterize the stereochemical stability of this compound under varying experimental conditions?
- Methodological Answer : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee) over time. Stability studies should include temperature-controlled NMR (e.g., ¹H/¹⁹F NMR) to detect epimerization or ring-opening reactions . Computational modeling (DFT calculations) can predict thermodynamic stability of stereoisomers .
Q. What analytical techniques are critical for verifying the structural integrity of the cyclopropane ring?
- Methodological Answer : X-ray crystallography provides definitive confirmation of the cyclopropane geometry. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are essential for validating connectivity and spatial arrangement. IR spectroscopy identifies strain-induced vibrational modes in the cyclopropane ring .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the cyclopropane carbons, accelerating SN2 reactions. Compare kinetics with analogs (e.g., difluoromethyl or methyl derivatives) using stopped-flow spectroscopy. Solvent polarity and steric effects must be controlled to isolate electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for this compound in enzyme inhibition assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Investigate solvent-dependent aggregation or off-target binding via dynamic light scattering (DLS) and proteome-wide affinity profiling. Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .
Q. How can computational models predict the compound’s binding affinity to cytochrome P450 enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) with crystal structures of CYP450 isoforms (e.g., CYP3A4). Validate predictions with in vitro metabolism assays (LC-MS/MS quantification of metabolites). Include solvent-accessible surface area (SASA) calculations to assess steric hindrance from the cyclopropane ring .
Q. What experimental designs mitigate degradation of the carboximidamide group during long-term storage?
- Methodological Answer : Store lyophilized samples under inert gas (argon) at -80°C. Use stabilizers like trehalose or EDTA to prevent hydrolysis. Monitor degradation via UPLC-MS and compare accelerated stability studies (40°C/75% RH) with real-time data .
Comparative and Mechanistic Questions
Q. How does the stereochemistry of the cyclopropane ring impact intermolecular interactions in crystal packing?
- Methodological Answer : Compare X-ray structures of (1R,2R) and (1S,2S) enantiomers. Analyze packing motifs (e.g., hydrogen-bonding networks, π-stacking) using Mercury software. Thermodynamic solubility differences can be quantified via shake-flask assays .
Q. What distinguishes the reactivity of this compound from its acetic acid salt form in aqueous media?
- Methodological Answer : Conduct pH-dependent solubility studies (HPLC-UV) and measure pKa via potentiometric titration. The acetic acid counterion may enhance solubility but alter hydrogen-bonding capacity in aqueous buffers. Compare diffusion coefficients (NMR DOSY) in free base vs. salt forms .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
